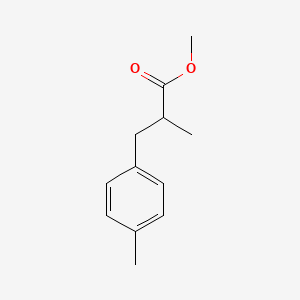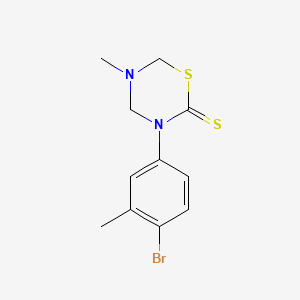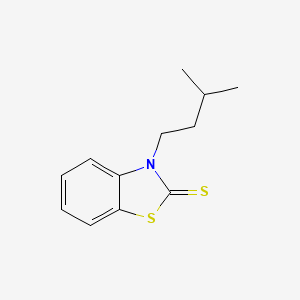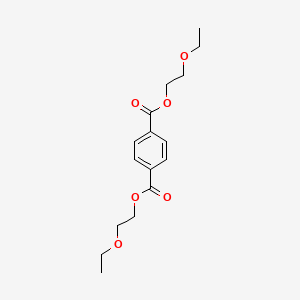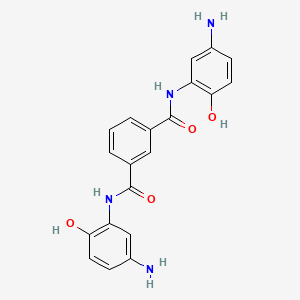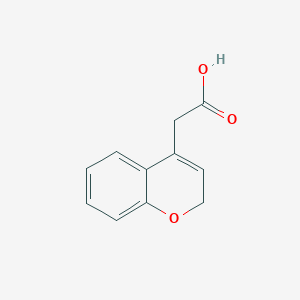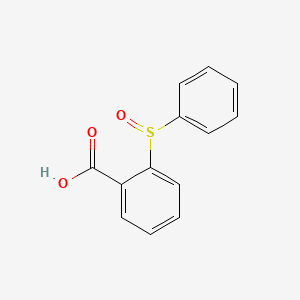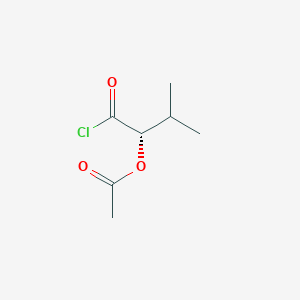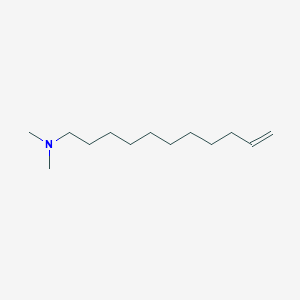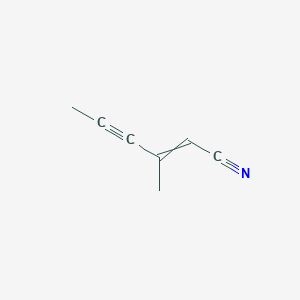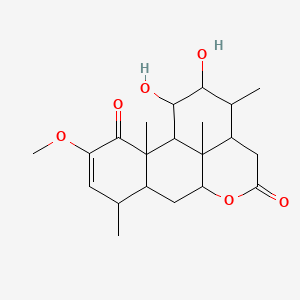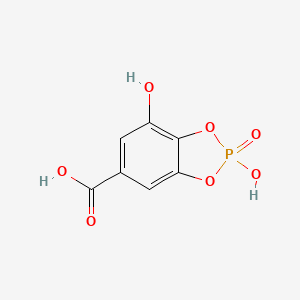
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid is a complex organic compound with a unique structure that includes both hydroxyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .
Scientific Research Applications
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants, neutralizing free radicals and reducing oxidative stress. The carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxycoumarin-3-carboxylic acid: Similar structure with hydroxyl and carboxylic acid groups, but different ring system.
Baicalin: Contains hydroxyl and carboxylic acid groups, known for its biological activities.
Uniqueness
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid is unique due to its specific ring structure and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
25054-57-3 |
|---|---|
Molecular Formula |
C7H5O7P |
Molecular Weight |
232.08 g/mol |
IUPAC Name |
2,4-dihydroxy-2-oxo-1,3,2λ5-benzodioxaphosphole-6-carboxylic acid |
InChI |
InChI=1S/C7H5O7P/c8-4-1-3(7(9)10)2-5-6(4)14-15(11,12)13-5/h1-2,8H,(H,9,10)(H,11,12) |
InChI Key |
UNGHJMLYSAKNOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)OP(=O)(O2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


